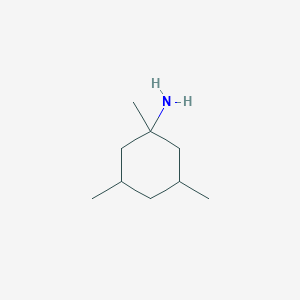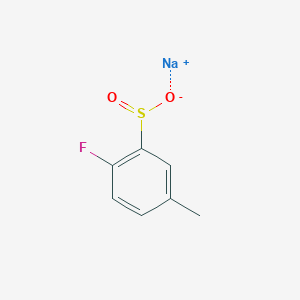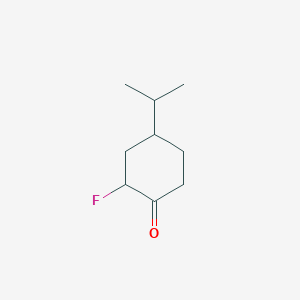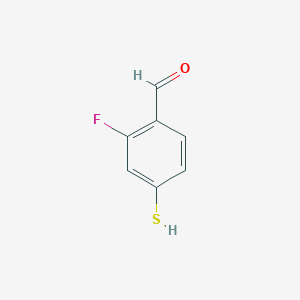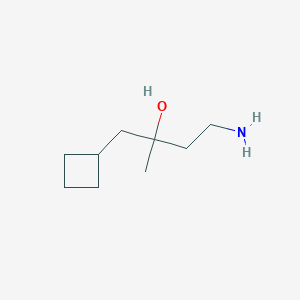
4-Amino-1-cyclobutyl-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclobutyl-2-methylbutan-2-ol is an organic compound with the molecular formula C9H19NO It is characterized by the presence of an amino group, a cyclobutyl ring, and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutyl-2-methylbutan-2-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Formation of the Tertiary Alcohol: The tertiary alcohol group is formed through the reduction of a corresponding ketone or aldehyde precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclobutyl-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-1-cyclobutyl-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 4-Amino-1-cyclobutyl-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and tertiary alcohol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbutan-2-ol: This compound shares a similar structure but lacks the cyclobutyl ring.
Cyclobutylamine: Contains the cyclobutyl ring but lacks the tertiary alcohol group.
2-Methyl-2-butanol: Contains the tertiary alcohol group but lacks the amino group and cyclobutyl ring.
Uniqueness
4-Amino-1-cyclobutyl-2-methylbutan-2-ol is unique due to the combination of its structural features, including the cyclobutyl ring, amino group, and tertiary alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-amino-1-cyclobutyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11,5-6-10)7-8-3-2-4-8/h8,11H,2-7,10H2,1H3 |
InChI Key |
TXJISVFGYGVSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(CC1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


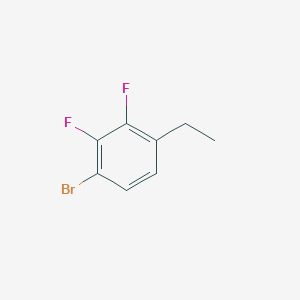

![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
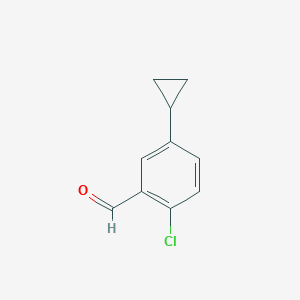

![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)


